molecular formula C10H14BrFOSi B14775697 (5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane

(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane

Katalognummer: B14775697
Molekulargewicht: 277.20 g/mol
InChI-Schlüssel: WJVJPBFQMWNGJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14BrFOSi. This compound is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, along with a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.

Eigenschaften

Molekularformel

C10H14BrFOSi

Molekulargewicht

277.20 g/mol

IUPAC-Name

(5-bromo-2-fluoro-3-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H14BrFOSi/c1-13-8-5-7(11)6-9(10(8)12)14(2,3)4/h5-6H,1-4H3

InChI-Schlüssel

WJVJPBFQMWNGJK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)Br)[Si](C)(C)C)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane typically involves the reaction of 5-bromo-2-fluoro-3-methoxyphenylboronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of (5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium thiolate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts such as palladium acetate or palladium on carbon are used along with bases like potassium carbonate or cesium carbonate.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions. The presence of the bromine and fluorine atoms makes the phenyl ring highly reactive towards nucleophiles and electrophiles. The trimethylsilane group provides stability and can be used as a protecting group during synthesis. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the nature of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which provides stability and can act as a protecting group during synthesis. This makes it a valuable intermediate in organic synthesis and various chemical reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.